Tert-butylperoxyisopropylcarbonate
Description
Significance of Tert-butylperoxyisopropylcarbonate as a Specialized Chemical Intermediate
This compound (TBIC), with the chemical formula C8H16O4, stands out as a crucial chemical intermediate due to its specific decomposition kinetics. echemi.com It is an aliphatic percarbonate used for initiating the polymerization and copolymerization of various monomers, including ethylene, styrene (B11656), acrylonitrile, vinyl acetate, and (meth)acrylates. nouryon.comalitapolymer.com One of its key advantages is its efficiency compared to other peroxides, such as tert-butyl peroxybenzoate (TBPB). yunno.netalitapolymer.com TBIC is known to be a faster and more efficient peroxide, leading to more optimal curing and lower residual monomer content in the final product. compositesone.comyunno.netalitapolymer.com This increased efficiency can be partly attributed to the "cage effect," where the solvent viscosity influences the decomposition rate of the peroxide. researchgate.netyoutube.com
The thermal decomposition of TBIC is a critical aspect of its function. The rate of decomposition is temperature-dependent, and it is often characterized by its half-life at various temperatures. For instance, in chlorobenzene (B131634), Trigonox® BPIC-C75, a 75% solution of TBIC, has a half-life of 0.1 hours at 137°C, 1 hour at 117°C, and 10 hours at 98°C. nouryon.com This predictable decomposition behavior allows for its use in a range of polymerization techniques, including bulk, suspension, and solution (co)polymerization, typically within a temperature range of 95-170°C. nouryon.comnouryon.com
Below is a table summarizing the key properties of this compound:
| Property | Value |
|---|---|
| CAS Number | 2372-21-6 echemi.comnouryon.com |
| Molecular Formula | C8H16O4 echemi.com |
| Molecular Weight | 176.2 g/mol nouryon.com |
| Appearance | Clear liquid nouryon.comchemicalbook.com |
| Active Oxygen Content | 9.08% nouryon.com |
| Density (20°C) | 0.900 g/cm³ nouryon.com |
| Viscosity (20°C) | 2.3 mPa.s nouryon.com |
Current Research Landscape and Future Directions for this compound
Current research continues to explore the applications and efficiency of this compound. Studies have investigated its use in modifying polypropylene (B1209903) to create long-chain branched polypropylene (PP-LCB) through reactive extrusion, demonstrating its effectiveness in enhancing the melt strength of the material. researchgate.net Furthermore, the use of TBIC in continuous radical polymerization using microreactors is an area of growing interest. This technique offers advantages in terms of process control and safety, particularly given the hazardous nature of organic peroxides. echemi.comnoaa.govnih.gov
Future research is likely to focus on developing even more efficient and selective initiator systems based on TBIC. This could involve the synthesis of novel derivatives or the use of co-catalysts to further enhance its performance. google.com Additionally, a deeper understanding of the decomposition mechanisms and the influence of various reaction parameters will be crucial for optimizing its use in advanced polymerization processes. The development of safer handling and storage protocols also remains a key area of research, given the thermal sensitivity and potential for explosive decomposition of organic peroxides. chemicalbook.comnoaa.govnih.gov
The following table provides a comparison of the half-life of a TBIC solution (Trigonox® BPIC-C75) at different temperatures, illustrating its reactivity profile:
| Temperature | Half-life (t1/2) |
|---|---|
| 137°C (279°F) | 0.1 hour nouryon.com |
| 117°C (243°F) | 1 hour nouryon.com |
| 98°C (208°F) | 10 hours nouryon.com |
Structure
3D Structure
Properties
Molecular Formula |
C8H16O4 |
|---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
tert-butyl propan-2-yloxy carbonate |
InChI |
InChI=1S/C8H16O4/c1-6(2)11-12-7(9)10-8(3,4)5/h6H,1-5H3 |
InChI Key |
UZVPIXBMGPDIIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OOC(=O)OC(C)(C)C |
Origin of Product |
United States |
Synthetic Methodologies and Mechanistic Investigations of Tert Butylperoxyisopropylcarbonate
Classical and Contemporary Synthetic Routes to Tert-butylperoxyisopropylcarbonate
The synthesis of this compound fundamentally involves the reaction between a tert-butylperoxy nucleophile and an isopropyl carbonate precursor.
Exploration of Reaction Conditions and Precursors
The primary precursors for the synthesis of this compound are tert-butyl hydroperoxide (TBHP) and isopropyl chloroformate. The reaction is typically conducted in the presence of a base, which deprotonates the hydroperoxide to form the more potent tert-butylperoxy anion.
Historically, the synthesis was first reported in 1950, establishing a foundational method for this class of compounds. chemicalbook.com Modern synthetic approaches, while based on the same core reaction, often focus on improving safety and efficiency. A general synthetic scheme involves the reaction of tert-butyl hydroperoxide with isopropyl chloroformate in the presence of a base like sodium hydroxide (B78521) or potassium hydroxide. google.comgoogle.com The base facilitates the formation of the sodium or potassium salt of tert-butyl hydroperoxide, which then acts as the nucleophile. google.comgoogle.com
The reaction temperature is a critical parameter that must be carefully controlled. Due to the thermal sensitivity of the peroxide product, syntheses are carried out at low temperatures, often between 0-10°C, to prevent self-accelerating decomposition. nih.govnoaa.gov The choice of solvent and the nature of the base are also important factors influencing the reaction's outcome.
Table 1: Key Precursors in this compound Synthesis
| Precursor | Role | Chemical Formula |
| tert-Butyl Hydroperoxide (TBHP) | Peroxy group source | C₄H₁₀O₂ |
| Isopropyl Chloroformate | Carbonate backbone source | C₄H₇ClO₂ |
| Sodium Hydroxide / Potassium Hydroxide | Base catalyst | NaOH / KOH |
Optimized Synthesis Protocols for High Purity and Yield
Optimization of the synthesis protocol aims to maximize the yield and purity of this compound while ensuring the process is safe. High purity is crucial as impurities can negatively affect its performance as a polymerization initiator.
A significant advancement in synthesis is the use of continuous flow reactors. google.com This technology offers superior heat management compared to traditional batch reactors, which is vital for controlling the exothermic nature of the reaction and preventing thermal runaway. google.com By maintaining a stable temperature, continuous flow processes can lead to higher yields (up to 99%) and improved product purity. google.com
Another optimization strategy involves the purification of the intermediate, tert-butyl hydroperoxide. For instance, a "salifying technique" can be employed to remove the common byproduct di-tert-butyl peroxide from the TBHP precursor before its reaction with the chloroformate. google.com This ensures that the subsequent carbonate formation step starts with high-purity material, leading to a cleaner final product. Specifications for commercial grades often include strict limits on impurities such as hydroperoxides and hydrolyzable chlorides. thermofisher.comnouryon.com
Table 2: Comparison of Synthesis Protocols
| Parameter | Classical Batch Process | Optimized Continuous Flow Process |
| Reactor Type | Batch Reactor | Microreactor/Flow Reactor |
| Temperature Control | Challenging, potential for hotspots | Excellent, high surface-to-volume ratio |
| Safety | Higher risk of thermal runaway | Inherently safer due to small reaction volume |
| Typical Yield | >90% google.com | ≥97-99% google.com |
| Purity Control | Dependent on precursor purity and post-reaction workup | High purity achievable through precise control google.com |
Detailed Reaction Mechanisms in this compound Formation
The formation of this compound proceeds through a series of well-understood reaction steps, primarily involving nucleophilic acyl substitution.
Peroxidation Pathways
The term "peroxidation pathway" in this context refers to the introduction of the peroxide group into the final molecule. The key species is the tert-butylperoxy anion (t-BuOO⁻), which is generated in situ.
The process begins with the deprotonation of tert-butyl hydroperoxide (TBHP) by a base, typically sodium or potassium hydroxide, in an aqueous or biphasic system. This acid-base reaction is swift and results in the formation of the sodium or potassium salt of tert-butyl hydroperoxide, a potent nucleophile.
Reaction: (CH₃)₃COOH + NaOH → (CH₃)₃COO⁻Na⁺ + H₂O
Carbonate Formation Reactions
The core of the synthesis is the carbonate formation reaction, which is a classic example of nucleophilic acyl substitution. The tert-butylperoxy anion attacks the electrophilic carbonyl carbon of isopropyl chloroformate. The carbonyl group's carbon is highly susceptible to nucleophilic attack due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom.
The mechanism proceeds as follows:
Nucleophilic Attack: The tert-butylperoxy anion, (CH₃)₃COO⁻, attacks the carbonyl carbon of isopropyl chloroformate. This forms a tetrahedral intermediate.
Elimination of Leaving Group: The unstable tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion (Cl⁻), which is a good leaving group.
This reaction creates the peroxycarbonate linkage and yields the final product, this compound, along with a salt byproduct (e.g., sodium chloride).
Byproduct Formation and Mitigation Strategies
Several side reactions can occur during the synthesis, leading to the formation of impurities that can reduce the yield and purity of the desired product.
A primary byproduct is di-tert-butyl peroxide ((CH₃)₃COOC(CH₃)₃). This can form if the tert-butyl hydroperoxide starting material contains impurities or undergoes side reactions, a process that can be catalyzed by certain metals. chemicalbook.comnih.gov
Another potential byproduct is diisopropyl carbonate (((CH₃)₂CHO)₂CO). This can be formed if there is residual isopropanol (B130326) (a precursor to isopropyl chloroformate) or if the product decomposes, which could react with the isopropyl chloroformate.
Mitigation Strategies:
Purification of Precursors: As mentioned, using techniques like the "salifying technology" to purify the TBHP before the main reaction can effectively remove di-tert-butyl peroxide. google.com
Strict Temperature Control: Maintaining low reaction temperatures is the most critical factor in preventing the decomposition of both the TBHP precursor and the this compound product, thus minimizing the formation of degradation-related byproducts. nih.gov
Stoichiometric Control: Careful control of the molar ratios of the reactants ensures that the isopropyl chloroformate is consumed in the desired reaction rather than participating in side reactions. google.com
Washing/Extraction: After the reaction, the product is typically washed to remove the salt byproduct (e.g., NaCl) and any remaining water-soluble impurities.
By implementing these strategies, particularly in optimized systems like continuous flow reactors, the formation of byproducts can be significantly minimized, leading to high-purity this compound. google.com
Decomposition Kinetics and Radical Generation Mechanisms of Tert Butylperoxyisopropylcarbonate
Thermal Decomposition Pathways and Kinetics
The thermal decomposition of organic peroxides like tert-butylperoxyisopropylcarbonate is a first-order kinetic process. researchgate.net This decomposition is a critical aspect of its application, particularly in polymerization processes where the controlled generation of free radicals is essential. The rate of this decomposition is significantly influenced by the surrounding medium and temperature.
Influence of Solvent Systems on Decomposition Kinetics and Half-life
The solvent system plays a crucial role in the decomposition kinetics and, consequently, the half-life (t1/2) of this compound. The half-life is the time required for half of the initial amount of the peroxide to decompose. For a 75% solution of this compound in isododecane, commercially known as Trigonox® BPIC-C75, the half-life has been determined in chlorobenzene (B131634) at various temperatures. nouryon.comnouryon.com
Interactive Table: Half-life of Trigonox® BPIC-C75 in Chlorobenzene nouryon.com
| Temperature (°C) | Temperature (°F) | Half-life |
| 98 | 208 | 10 hours |
| 117 | 243 | 1 hour |
| 137 | 279 | 0.1 hour |
These values illustrate the inverse relationship between temperature and half-life; as the temperature increases, the rate of decomposition accelerates, leading to a shorter half-life. This predictable behavior is vital for industrial applications, allowing for precise control over the initiation of polymerization reactions. nouryon.com
Analysis of Primary Radical Yield and Efficiency
The efficiency of an initiator, denoted by f, represents the fraction of radicals generated that successfully initiate a polymer chain. ugent.be This efficiency is a critical factor in polymerization kinetics, as not all radicals produced from the decomposition of the initiator contribute to chain growth. Some radicals may be lost to side reactions or recombination within the solvent cage. ugent.be
The initiator efficiency for industrial initiators typically ranges from 0.3 to 0.8. ugent.be While specific data on the primary radical yield and efficiency of this compound is not detailed in the provided search results, it is understood that these parameters are influenced by factors such as the solvent, temperature, and the nature of the monomer being polymerized. ugent.benih.gov
Mechanistic Studies of Free Radical Generation
The utility of this compound as a polymerization initiator stems from its ability to generate free radicals upon decomposition. researchgate.net This process is initiated by the cleavage of the weak peroxide bond.
Homolytic Cleavage of the Peroxide Bond
The primary step in the thermal decomposition of this compound is the homolytic cleavage of the oxygen-oxygen (peroxide) bond. rsc.org This bond is inherently weak and susceptible to breaking when subjected to heat, resulting in the formation of two radical species: a tert-butoxyl radical and an isopropoxycarboxyl radical. nih.govnih.gov
This homolytic fission is a common characteristic of organic peroxides and is the fundamental reason for their use as radical initiators. researchgate.netrsc.org The energy required for this bond cleavage dictates the temperature at which the initiator is effective.
Radical Cascade and Fragmentation Processes
Following the initial homolytic cleavage, the generated radicals can undergo further reactions, leading to a cascade of radical species. The initially formed radicals are highly reactive and can participate in several subsequent processes. nih.govrsc.orgrsc.org
The tert-butoxyl radical is a key intermediate. This radical can abstract a hydrogen atom from a suitable donor or undergo fragmentation. The isopropoxycarboxyl radical is generally less stable and can rapidly decompose by releasing carbon dioxide to form an isopropyl radical. These newly formed radicals can then initiate polymerization or engage in other side reactions. The specific pathways and products of these cascade and fragmentation processes are dependent on the reaction conditions, including temperature and the presence of other reactive species. nih.gov
Computational Modeling of Decomposition Transitions
The thermal decomposition of this compound is a critical area of study due to its use as a radical initiator in polymerization processes. Understanding the intricate details of its decomposition at a molecular level is paramount for optimizing reaction conditions and ensuring safety. Computational modeling, particularly through the application of Density Functional Theory (DFT) and Transition State Theory (TST), provides a powerful lens through which to examine the energetics and geometries of the decomposition process. These theoretical approaches allow for the detailed characterization of transition states, the fleeting molecular configurations that govern the rates and pathways of chemical reactions.
The primary decomposition pathway for this compound involves the homolytic cleavage of the weak peroxide (O-O) bond. This bond is inherently unstable and susceptible to breaking upon thermal activation, leading to the formation of two distinct radical species: a tert-butoxy (B1229062) radical and an isopropyloxycarbonyl radical. The energy required for this bond scission, known as the activation energy, is a key parameter that can be precisely calculated using computational methods.
Theoretical studies on analogous organic peroxides and peroxyesters have established a general framework for modeling such decomposition reactions. rsc.orgresearchgate.net These studies typically employ DFT methods, such as B3LYP or M06-2X, with appropriate basis sets (e.g., 6-31G(d,p) or larger) to optimize the geometries of the ground state molecule and the transition state for O-O bond cleavage. The transition state is characterized by an elongated O-O bond and is identified as a first-order saddle point on the potential energy surface, having a single imaginary frequency corresponding to the O-O stretching mode.
The calculated energy difference between the ground state and the transition state provides the activation energy (Ea) for the decomposition. For this compound, this value is expected to be in a range similar to other tert-butyl peroxyesters. The Arrhenius equation can then be used to relate this activation energy to the rate constant of the decomposition at a given temperature.
Computational models provide detailed geometric parameters of the transition state. For the O-O bond cleavage in this compound, the key parameter is the length of the breaking O-O bond. In the ground state, this bond length is typically around 1.4-1.5 Å. At the transition state, this bond is significantly stretched, often to lengths exceeding 2.0 Å, indicating a bond on the verge of breaking. Other geometric parameters, such as bond angles and dihedral angles, also adjust to accommodate the structural changes leading to radical formation.
The following interactive table presents hypothetical, yet realistic, data for the calculated geometric and energetic parameters of the transition state for the decomposition of this compound, based on trends observed in computational studies of similar peroxy compounds.
| Parameter | Ground State Value | Transition State Value |
| O-O Bond Length (Å) | 1.43 | 2.15 |
| C-O-O Bond Angle (°) | 108.5 | 102.1 |
| Activation Energy (Ea) (kcal/mol) | - | 35.8 |
| Enthalpy of Activation (ΔH‡) (kcal/mol) | - | 34.9 |
| Gibbs Free Energy of Activation (ΔG‡) (kcal/mol) | - | 34.2 |
| Imaginary Frequency (cm⁻¹) | - | -450i |
Table 1: Calculated geometric and energetic parameters for the decomposition of this compound. The data is representative of values obtained from DFT calculations on similar peroxy compounds.
The study of these elementary reaction steps through computational modeling is crucial for developing accurate kinetic models of polymerization processes where this compound is used as an initiator. The insights gained from these theoretical investigations contribute to a more fundamental understanding of radical chemistry and reaction dynamics.
Applications of Tert Butylperoxyisopropylcarbonate in Advanced Polymerization Systems
Fundamental Principles of Radical Polymerization Initiation
Initiation Mechanisms in Homogeneous and Heterogeneous Systems
The initiation of radical polymerization begins with the decomposition of an initiator molecule to produce free radicals. wikipedia.org In the case of tert-butylperoxyisopropylcarbonate, this process is typically induced by heat. The O-O bond in the peroxycarbonate is relatively weak and cleaves homolytically upon heating to form a tert-butoxy (B1229062) radical and an isopropyloxycarbonyl radical.
The efficiency of this initiation process is influenced by the surrounding medium. In homogeneous systems , where the initiator, monomer, and solvent are all in the same phase, the generated radicals can readily diffuse and react with monomer molecules. The rate of decomposition of the initiator is a key parameter and is often characterized by its half-life at a specific temperature. sigmaaldrich.com
In heterogeneous systems , such as suspension or emulsion polymerization, the initiation mechanism can be more complex. The initiator may be soluble in the monomer phase, the continuous phase (e.g., water), or at the interface. The location of radical generation significantly impacts the polymerization kinetics and the morphology of the resulting polymer particles.
Role of Tertiary Alkylperoxy Carbonates in Polymer Chain Growth
Tertiary alkylperoxy carbonates, like this compound, play a crucial role in initiating the growth of polymer chains. Once the initial radicals are formed from the decomposition of TBIC, they attack the double bond of a monomer molecule, adding to it and creating a new, larger radical. This new radical then continues to add more monomer units in a repeating fashion, leading to the propagation of the polymer chain. wikipedia.org
The stability of the radicals generated from the initiator is an important factor. The tert-butoxy radical is relatively stable, which can sometimes lead to side reactions. However, its primary function is to initiate polymerization by reacting with a monomer. The choice of initiator and reaction conditions allows for control over the initiation rate, which in turn influences the molecular weight and molecular weight distribution of the final polymer.
Conventional Radical Polymerization Catalysis
This compound is utilized as an initiator in various conventional radical polymerization techniques due to its predictable decomposition kinetics and solubility characteristics.
Bulk Polymerization Architectures
Bulk polymerization is a straightforward method where only the monomer and a monomer-soluble initiator, such as this compound, are present. This technique is often used for producing polymers like polystyrene and polymethyl methacrylate (B99206). The absence of a solvent leads to a high concentration of monomer, resulting in a high rate of polymerization.
A significant challenge in bulk polymerization is the management of the heat generated during the exothermic reaction, which can lead to a rapid increase in viscosity and potential for uncontrolled reactions. The choice of an initiator with an appropriate decomposition temperature, like TBIC, is crucial for maintaining control over the polymerization process. researchgate.net
Table 1: Decomposition Data for this compound
| Temperature (°C) | Half-life (hours) |
|---|---|
| 98 | 10.0 |
| 115 | 1.0 |
| 135 | 0.1 |
Data derived from typical decomposition profiles in aliphatic hydrocarbons. sigmaaldrich.com
Solution Polymerization Systems for Acrylates and Methacrylates
Solution polymerization involves dissolving the monomer and initiator in a suitable solvent. google.com This method offers better heat control compared to bulk polymerization due to the heat capacity of the solvent. This compound is effective in solution polymerization of various monomers, including acrylates and methacrylates, to produce polymers for coatings, adhesives, and other applications. google.com
The solvent choice is critical as it can affect the initiator's decomposition rate and the solubility of the resulting polymer. For high solids coating applications, the goal is to produce polymers with low molecular weight and narrow molecular weight distribution, which can be achieved by carefully controlling the initiator and monomer addition rates. google.com
Table 2: Research Findings in Solution Polymerization of Acrylates
| Monomer | Initiator System | Solvent | Key Finding | Reference |
|---|---|---|---|---|
| n-Butyl Acrylate | CuIBr/bpy | Ethylene Carbonate | Remarkable acceleration of polymerization and good control over molecular weight. | cmu.edu |
| tert-Butyl Acrylate | Radiation-induced RAFT | Toluene | Synthesis of well-defined polymers with narrow molecular weight distribution. | researchgate.net |
Suspension and Emulsion Polymerization Control
Suspension polymerization involves dispersing monomer droplets, containing the dissolved initiator, in a continuous phase, typically water. A suspending agent is used to prevent the droplets from coalescing. Polymerization occurs within these individual monomer droplets, which can be considered as small bulk reactors. This compound, being soluble in many organic monomers, is a suitable initiator for this process.
Controlled/Living Radical Polymerization (CRP/LRP) Strategies
Controlled/living radical polymerization techniques have revolutionized polymer synthesis, enabling the creation of materials with predetermined molecular weights, low dispersity, and complex architectures. sigmaaldrich.com These methods rely on establishing a dynamic equilibrium between active propagating radicals and dormant species. researchgate.net While this compound is a classic initiator for conventional, uncontrolled radical polymerizations nouryon.comalitapolymer.comnouryon.com, its function in CRP/LRP systems is more specialized.
Role in Atom Transfer Radical Polymerization (ATRP) Systems
Standard ATRP involves the reversible transfer of a halogen atom from a dormant polymer chain to a transition metal catalyst, typically a copper complex. This process is initiated by an alkyl halide, not a conventional peroxide initiator. wikipedia.org Therefore, this compound does not function as a primary initiator in a classic ATRP setup.
However, its role can be conceptualized in advanced ATRP methods like "Initiators for Continuous Activator Regeneration" (ICAR) ATRP. In ICAR ATRP, a conventional radical initiator is used in small quantities not to start the majority of polymer chains, but to continuously reduce the higher-oxidation-state metal complex (deactivator) back to its lower-oxidation-state (activator). nsf.gov This maintains the necessary equilibrium for controlled polymerization. In such a system, this compound could theoretically serve as the source of these reducing radicals, though specific studies documenting this application are not prominent in the literature.
The core of ATRP is the equilibrium between the activating and deactivating species, described by the ATRP equilibrium constant, KATRP = kact/kdeact. nsf.gov This constant is critical as it dictates the concentration of propagating radicals and, consequently, the polymerization rate and degree of control.
There is no direct experimental data available in the reviewed literature for the activation and deactivation equilibrium constants specifically involving this compound. The value of KATRP is primarily determined by the structure of the alkyl halide initiator, the nature of the transition metal catalyst and its ligands, and the solvent, rather than the supplementary initiator in a system like ICAR ATRP. nouryon.com
The following table outlines the general factors that influence the ATRP equilibrium constants, which would be the primary determinants of control in any such system.
| Factor | Effect on Activation (kact) | Effect on Deactivation (kdeact) | Overall Effect on KATRP |
| Initiator (Alkyl Halide) | Tertiary > Secondary > Primary | Primary > Secondary > Tertiary | Increases with radical stability |
| Ligand on Catalyst | Highly active ligands (e.g., Me₆TREN) increase kact | Efficient ligands also have high kdeact | Varies; optimized for control |
| Halogen (X) | R-I > R-Br > R-Cl | R-Cl > R-Br > R-I | Increases with weaker C-X bond |
| Solvent Polarity | Generally increases with polarity | Can be affected by polarity | Increases with solvent polarity |
This table presents generalized trends in ATRP systems. Specific values are highly dependent on the precise combination of reagents and conditions.
The kinetics of a standard ATRP are first-order with respect to monomer concentration, and the rate of polymerization is directly proportional to the concentration of the activator (e.g., Cu(I) complex) and inversely proportional to the concentration of the deactivator (e.g., X-Cu(II) complex). nouryon.com
Integration into Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization
Unlike ATRP, RAFT polymerization requires a conventional source of radicals, such as a thermal initiator, to begin the polymerization process. acs.orgmdpi.com The control over the polymerization is then imparted by a separate RAFT agent (a thiocarbonylthio compound). Therefore, this compound is well-suited to act as the initiator in a RAFT polymerization, where its role is to generate the initial radicals that start polymer chain growth. acs.org
The process begins with the thermal decomposition of the peroxide to produce primary radicals. These radicals then react with monomer units to form propagating polymer chains, which subsequently engage with the RAFT agent to establish the reversible chain transfer equilibrium that characterizes the RAFT process. mdpi.com
In RAFT, the initiator's primary interaction is with the monomer, not directly with the Chain Transfer Agent (CTA). The efficiency of the initiator—the fraction of primary radicals that successfully start a propagating chain—is a key parameter. The propagating chains (Pn•) then react with the RAFT agent (Z-C(=S)S-R) to form a dormant intermediate radical, which can then fragment to release a new radical (R•) that can initiate another chain. This process quickly establishes an equilibrium where most polymer chains are in a dormant state, bearing a thiocarbonylthio end-group. acs.org
In an ideal RAFT polymerization, the number-average molecular weight (Mn) of the resulting polymer is determined by the ratio of the moles of monomer consumed to the moles of the RAFT agent used, multiplied by the monomer's molecular weight. The initiator concentration does not directly dictate the final molecular weight. acs.org
However, the initiator does have a secondary effect on the polymer's molecular weight distribution (or dispersity, Đ). Since radicals from the initiator are continuously generated throughout the reaction, they can participate in termination reactions (radical-radical coupling or disproportionation). These termination events create "dead" chains that are no longer able to propagate, which can broaden the molecular weight distribution and lower the "livingness" of the polymer. acs.org Therefore, a lower concentration of initiator relative to the RAFT agent is generally preferred to minimize the population of dead chains and achieve a narrower dispersity (Đ closer to 1.0).
The following table illustrates the conceptual impact of the initiator-to-CTA ratio on the final polymer characteristics in a RAFT system.
| [Initiator] / [CTA] Ratio | Rate of Polymerization | Number of "Dead" Chains | End-Group Fidelity | Molecular Weight Distribution (Đ) |
| Low | Slower | Low | High | Narrower (closer to ideal) |
| High | Faster | High | Lower | Broader |
This table shows a conceptual relationship. The optimal ratio depends on the specific monomer, CTA, initiator, and reaction conditions.
Copolymerization Kinetics and Microstructure Control
This compound (TBPIC) serves as a versatile thermal initiator in free-radical polymerization, enabling the synthesis of a wide range of copolymers. Its distinct decomposition kinetics at elevated temperatures allow for significant control over polymerization processes, which in turn dictates the final copolymer microstructure and properties.
In copolymerization, monomer reactivity ratios (r₁ and r₂) describe the relative reactivity of a growing polymer chain radical towards the two different monomers present in the system. These ratios are fundamental in predicting the composition and sequence distribution of the resulting copolymer. For a given monomer pair, the reactivity ratios are primarily determined by the inherent chemical nature of the monomers and the stability of the resulting radicals, rather than the specific type of conventional free-radical initiator used.
Therefore, this compound influences the rate at which a copolymer is formed but not the intrinsic reactivity ratios of the comonomers. The composition of a copolymer synthesized using TBPIC will be governed by the classic copolymer equation, with the reactivity ratios being consistent with those determined using other conventional radical initiators under similar temperature conditions.
To illustrate the concept, the table below presents well-established reactivity ratios for the common monomer pair Styrene (B11656) (M₁) and Methyl Methacrylate (MMA) (M₂). While not specific to TBPIC initiation, these values exemplify the data used to predict copolymer composition.
Table 1: Representative Monomer Reactivity Ratios for Styrene/MMA Copolymerization This table provides illustrative data for a well-known system to demonstrate the concept of reactivity ratios. The values are inherent to the monomer pair.
| Monomer 1 (M₁) | Monomer 2 (M₂) | r₁ (M₁ radical adding M₁) | r₂ (M₂ radical adding M₂) | Temperature (°C) | Resulting Copolymer Tendency |
|---|---|---|---|---|---|
| Styrene | Methyl Methacrylate (MMA) | 0.52 | 0.46 | 60 | Random/Alternating Tendency (r₁r₂ ≈ 0.24) |
| Styrene | Acrylonitrile | 0.40 | 0.04 | 60 | Alternating Tendency (r₁r₂ ≈ 0.016) |
The synthesis of well-defined block and gradient copolymers ideally requires controlled or "living" polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragment-ation chain Transfer (RAFT) polymerization. researchgate.netrsc.org These methods minimize termination reactions, allowing polymer chains to grow simultaneously and enabling precise control over the polymer architecture. researchgate.netnih.gov
Conventional free-radical polymerization using initiators like this compound is generally not suited for producing highly defined block copolymers due to the continuous occurrence of chain-terminating side reactions. However, it is possible to synthesize materials with block-like or gradient structures using conventional initiators through specific process strategies.
Block Copolymers: A common approach is the sequential addition of monomers. In this process, the first monomer is polymerized for a specific period, consuming the monomer but leaving a population of "living" (unterminated) polymer chains. Subsequently, a second monomer is introduced to the reactor, which then adds to the existing active chains to form a second block. The effectiveness of this method depends on maintaining a sufficient concentration of active polymer chains after the first stage. The choice of an initiator with a suitable half-life at the reaction temperature is critical. This compound, with its 10-hour half-life at 98°C and 1-hour half-life at 117°C, offers a controllable decomposition rate in a temperature range suitable for many common monomers. pergan.com
Gradient Copolymers: These copolymers feature a gradual change in composition along the polymer chain. researchgate.net They can be synthesized using conventional radical polymerization by continuously feeding a second monomer into the reactor while the first monomer is being consumed. researchgate.netnih.gov The changing monomer feed ratio over time leads to a corresponding gradient in the composition of the copolymer chains being formed. The steady radical flux provided by the thermal decomposition of TBPIC at a constant temperature can facilitate a consistent polymerization rate while the monomer composition is manipulated.
Table 2: Conceptual Process for Semi-Batch Synthesis of a Block-like Copolymer using TBPIC This table outlines a hypothetical process to illustrate how a conventional initiator could be used to create a polymer with distinct blocks.
| Step | Action | Rationale | Expected Outcome |
|---|---|---|---|
| 1 | Charge reactor with Monomer A, solvent, and TBPIC. Heat to 110°C. | Initiate polymerization of Monomer A. TBPIC provides a steady supply of radicals. | Formation of Polymer A chains. Some chains remain active. |
| 2 | Polymerize for a set time (e.g., 1-2 hours) to achieve high conversion of Monomer A. | Allows for the formation of the first block while minimizing complete termination. | A mixture of active and terminated Polymer A chains. |
| 3 | Introduce Monomer B into the reactor. | The new monomer is available for addition to the still-active Polymer A chains. | Initiation of the second block (Block B). |
| 4 | Continue polymerization until Monomer B is consumed. | Allows for the growth of the second block. | Formation of A-B block-like copolymers, alongside some homopolymer A and homopolymer B. |
This compound is particularly well-suited for producing high-performance acrylic copolymers with enhanced thermal stability. Its utility stems from its decomposition profile at elevated temperatures (100-170°C), which aligns with the conditions necessary for polymerizing specialty monomers that impart high heat resistance. pergan.com
The thermal resistance of a polymer is often quantified by its glass transition temperature (Tg), the temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state. A higher Tg is indicative of greater heat resistance. The Tg of a copolymer is determined by its composition and microstructure. By copolymerizing standard acrylic monomers like methyl methacrylate (MMA) with monomers that have rigid chemical structures, the thermal stability of the resulting material can be significantly increased. google.com
For example, the copolymerization of MMA with N-substituted maleimides using a free-radical process can yield clear, weather-resistant acrylic copolymers with Tg values exceeding those of standard poly(methyl methacrylate) (PMMA), which is typically around 105°C. google.com The use of TBPIC is advantageous in such systems because its operational temperature range ensures a sufficient initiation rate to drive the polymerization to the very high monomer conversions required to achieve optimal and uniform properties in the final product. google.com The high-temperature process facilitated by TBPIC ensures that the thermally stable monomers are efficiently incorporated into the polymer backbone, leading to a material with a significantly elevated Tg.
Table 3: Effect of Maleimide Comonomer on the Glass Transition Temperature (Tg) of Methacrylate Copolymers Data adapted from research on high-conversion bulk polymerization to produce heat-resistant acrylics. google.com
| Methyl Methacrylate (MMA) Content (wt. %) | N-Cyclohexylmaleimide Content (wt. %) | Resulting Copolymer Tg (°C) |
|---|---|---|
| 100% | 0% | ~105 |
| 95% | 5% | 115 |
| 90% | 10% | 121 |
| 85% | 15% | 126 |
| 80% | 20% | 131 |
Tert Butylperoxyisopropylcarbonate in Material Science and Polymer Modification
Curing Agent for Thermosetting Resins
One of the primary applications of tert-butylperoxyisopropylcarbonate is as a curing agent for thermosetting resins, which undergo a chemical reaction to form a hardened, crosslinked network.
Application in Unsaturated Polyester (B1180765) Resins (UP Resin)
Unsaturated polyester (UP) resins are a major class of thermosetting resins that are widely used in composites. The curing of UP resins is a critical step that determines the final properties of the material.
The curing of unsaturated polyester resin is a free-radical copolymerization process involving several stages: chain initiation, chain growth, chain termination, and chain transfer. up-resin.com The process begins with the decomposition of an initiator, like this compound, to generate free radicals. These radicals then react with the unsaturated sites in the polyester and styrene (B11656) molecules, initiating the polymerization process.
The rate of curing is highly dependent on temperature. At elevated temperatures, the decomposition of the peroxide initiator is accelerated, leading to a faster curing reaction. The curing process can be divided into three main stages: the gel stage, where the resin loses its fluidity; the hardening stage, where it becomes a solid; and the post-curing stage, where the crosslinking reaction goes to completion.
The kinetics of UP resin curing can be studied using techniques like Differential Scanning Calorimetry (DSC). DSC analysis helps in understanding the non-isothermal and isothermal behavior of the resin during curing. mdpi.com For instance, studies have shown that as the curing temperature increases, the rate of cure also increases. mdpi.com The Kamal model, and its modified versions that account for diffusion control, are often used to model the curing kinetics of UP resins. researchgate.net These models can predict the time profiles of the curing process under different molding conditions. researchgate.net
Table 1: Curing Stages of Unsaturated Polyester Resin
| Stage | Description | Physical State |
|---|---|---|
| Gel Stage (A Stage) | The resin loses its fluidity and becomes a jelly-like substance. It is still soluble in certain solvents. | Liquid to Gel |
| Hardening Stage (B Stage) | The resin hardens to a point where it is no longer sticky to the touch. | Gel to Solid |
| Post-Curing Stage | The crosslinking reaction continues to completion, enhancing the mechanical and thermal properties. | Solid |
This table outlines the distinct stages of the unsaturated polyester resin curing process.
The curing process significantly influences the final mechanical properties of the unsaturated polyester resin. A higher degree of cure generally leads to improved mechanical strength, stiffness, and thermal stability. researchgate.net For example, studies have demonstrated that increasing the curing temperature of UP resin can lead to a substantial increase in bending strength and stiffness. researchgate.net
The choice of initiator and curing conditions also affects the amount of residual monomer, such as styrene, left in the cured product. A more efficient curing process, facilitated by an appropriate initiator like this compound, can lead to a lower residual monomer content. This is desirable as residual monomers can negatively impact the material's properties and may pose environmental and health concerns. The degree of crosslinking can be estimated by techniques like Fourier Transform Infrared Spectroscopy (FTIR) by evaluating the conversion of C=C double bonds. researchgate.net
Table 2: Effect of Curing Temperature on Mechanical Properties of UP Resin
| Curing Temperature | Bending Strength Increase (Compared to Room Temp) | Bending Stiffness |
|---|---|---|
| 40°C | 36.5% | Increased |
This table illustrates the impact of elevated curing temperatures on the mechanical properties of unsaturated polyester resin, based on findings from a study by Silva et al. (2020). researchgate.net
Role in Sheet Molding Compound (SMC), Dough Molding Compound (DMC), and Bulk Molding Compound (BMC) Formulations
Sheet Molding Compound (SMC), Dough Molding Compound (DMC), and Bulk Molding Compound (BMC) are all composite materials based on thermosetting resins, typically unsaturated polyester, vinyl ester, or epoxy resins. polynt.com These compounds are complex mixtures of resin, fillers, reinforcements (like glass or carbon fibers), catalysts, and other additives. utekcomposites.comidicomposites.com this compound plays a vital role as a catalyst or initiator in the curing of these formulations. nouryon.com
SMC is produced as a continuous sheet, while BMC is a bulk material with a putty-like consistency. polynt.comidicomposites.com Both are processed using methods like compression or injection molding at elevated temperatures to cure the resin and form the final part. polynt.com The choice of initiator, such as this compound, is critical for controlling the curing cycle and achieving the desired properties in the molded components. These properties include high strength, dimensional stability, flame retardancy, and electrical insulation. polynt.comidicomposites.com
The formulation of SMC and BMC is complex, with the ratio of resin to low-shrinkage additives and other components being carefully controlled to achieve the desired processing characteristics and final performance. google.com The initiator system is a key part of this formulation, dictating the curing behavior and ultimately the quality of the final composite part.
Crosslinking Agent for Polymeric Materials
Beyond its use in thermosetting resins, this compound also functions as a crosslinking agent for various polymeric materials, including elastomers and thermoplastics.
Mechanism of Crosslinking in Elastomers and Thermoplastics
Crosslinking is a process that involves the formation of chemical bonds between polymer chains, creating a three-dimensional network structure. This network structure significantly alters the properties of the polymer, generally increasing its strength, stiffness, and thermal resistance.
In elastomers, the process is often referred to as vulcanization. The crosslinking of elastomers and thermoplastics using peroxides like this compound involves the thermal decomposition of the peroxide to generate free radicals. These highly reactive radicals can then abstract hydrogen atoms from the polymer chains, creating polymer radicals. The combination of these polymer radicals leads to the formation of crosslinks.
The effectiveness of a peroxide as a crosslinking agent depends on its decomposition temperature. The activation temperature must be high enough to prevent premature crosslinking during processing but low enough to ensure efficient crosslinking without degrading the polymer. mdpi.com The crosslinking process can be initiated by contacting the thermoplastic polymer with the crosslinking system at a temperature above the polymer's melting point. google.com
The use of organic peroxides for crosslinking is a well-established technology in the polymer industry, with a wide range of peroxides available to suit different polymers and processing conditions. nouryon.com
Application in Ethylene-Vinyl Acetate (EVA) Copolymers
This compound and similar peroxycarbonates serve as effective crosslinking agents for Ethylene-Vinyl Acetate (EVA) copolymers. google.com Crosslinking is a chemical process that forms covalent bonds between polymer chains, creating a three-dimensional polymer network. In the context of EVA, this process is crucial for enhancing its mechanical and thermal properties. The peroxide is typically blended with the EVA resin before being subjected to heat, which initiates the crosslinking reaction. google.comresearchgate.net This application is particularly relevant in the manufacturing of materials requiring high durability and stability, such as encapsulant films for photovoltaic solar cells. google.com The use of specific peroxide mixtures can allow for crosslinking to occur at lower temperatures and with greater speed, optimizing the manufacturing process. google.com
Impact on Polymer Network Structure and Elasticity
The introduction of this compound into an EVA copolymer matrix leads to significant changes in its network structure. The free radicals generated from the peroxide abstract hydrogen atoms from the polymer chains, creating macro-radicals. These macro-radicals then combine, forming a robust, crosslinked network.
This transformation from individual, entangled chains to a covalently bonded network has a profound impact on the material's elasticity. The crosslinks act as junction points that restrict irreversible chain slippage under stress, allowing the material to deform elastically and recover its original shape after the stress is removed. Research shows that crosslinking enhances the mechanical properties of EVA, while concurrently decreasing its melt flowability due to the formation of this network structure. researchgate.net The density of these crosslinks, which can be controlled by the concentration of the peroxide, directly influences the stiffness and elastic modulus of the final material.
Polymer Property Enhancement and Functionalization
Beyond crosslinking, this compound is a key additive for the targeted enhancement and functionalization of various polymers, most notably polyolefins.
Modification of Melt Flow Index (MFI) in Polyolefins
The Melt Flow Index (MFI) is a critical parameter that describes the ease of flow of a molten thermoplastic polymer, serving as an indirect measure of its molecular weight and viscosity. specialchem.combitmesra.ac.in In the processing of polyolefins like polypropylene (B1209903) (PP), this compound is used to deliberately increase the MFI. This process, often termed "controlled rheology" or "vis-breaking," involves the peroxide-initiated chain scission of the polymer.
Upon heating during melt mixing, the peroxide decomposes, and the resulting free radicals initiate a reaction that breaks the long polypropylene chains into shorter ones. google.com This reduction in average molecular weight lowers the melt viscosity, thereby increasing the MFI. This modification allows for the conversion of high-viscosity, extrusion-grade PP into low-viscosity, injection-molding-grade PP, which can more easily fill complex mold cavities. specialchem.com Additives like peroxides can be used to stabilize and increase the MFI of polypropylene. specialchem.comresearchgate.net
Interactive Table: General Impact of MFI Modification on Polyolefin Properties
| Property | Lower MFI (Higher Molecular Weight) | Higher MFI (Lower Molecular Weight) |
| Processing | Suitable for extrusion, blow molding | Suitable for injection molding, fiber spinning specialchem.com |
| Melt Viscosity | High | Low bitmesra.ac.in |
| Tensile Strength | Generally Higher specialchem.com | Generally Lower |
| Impact Strength | Good specialchem.com | Lower |
| Stress Crack Resistance | Good specialchem.com | Lower |
| Productivity | Can be lower | Can be increased specialchem.com |
Surface Property Modification of Molded Products
The surface quality of a molded polymer product is highly dependent on the processing conditions and the flow characteristics of the polymer melt. mdpi.com By modifying the Melt Flow Index, this compound indirectly influences the surface properties of the final product. A higher MFI, resulting from peroxide-induced chain scission, leads to lower melt viscosity. specialchem.combitmesra.ac.in
This improved flowability allows the molten polymer to replicate the mold surface with greater fidelity, resulting in a smoother finish and enhanced gloss. It minimizes molding defects such as flow lines, weld lines, and short shots, which can arise from poor melt flow. Therefore, while not a surface-active agent itself, the use of this compound to optimize the bulk rheological properties of the polymer is a key strategy for achieving superior surface quality in molded products. specialchem.com
Grafting Reactions for Polymer Functionalization
Grafting is a powerful technique used to chemically bond a new polymer chain (the graft) onto an existing polymer backbone, thereby creating a graft copolymer with modified properties. nih.gov this compound can act as an initiator for free-radical grafting reactions. nih.gov
The process begins with the thermal decomposition of the peroxide to form primary radicals. These radicals abstract hydrogen atoms from the backbone of a polymer, such as polyethylene (B3416737) or polypropylene, creating a reactive macro-radical site on the chain. This activated site can then initiate the polymerization of a functional monomer, like maleic anhydride (B1165640) or an acrylate, that has been introduced into the system. researchgate.net The result is a new polymer chain with specific functionalities (e.g., polarity, reactivity, adhesion) covalently grafted onto the non-polar polyolefin backbone. This method is widely used to create compatibilizers for immiscible polymer blends, adhesion promoters for composites and coatings, and to introduce other desired chemical properties to commodity plastics. nih.govnih.gov
Analytical Methodologies for Chemical Characterization and Reaction Monitoring
Chromatographic Techniques for Purity Assessment and Reaction Progress
Chromatography is indispensable for separating tert-butylperoxyisopropylcarbonate from its precursors, solvents, and decomposition products. This separation is vital for assessing the purity of the final product and for tracking the progress of its synthesis or decomposition reactions.
Gas Chromatography (GC) Applications
Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. However, due to the thermal lability of organic peroxides, special precautions are necessary when analyzing this compound. The primary challenge is to prevent on-column decomposition, which would yield inaccurate quantitative results and a misleading product profile.
Research on related organic peroxides demonstrates that using a programmable temperature vaporization (PTV) injector can mitigate thermal decomposition during analysis. google.com For quantitative analysis, the internal standard method is frequently employed to ensure high precision and accuracy. google.com In a typical application, GC coupled with a flame ionization detector (FID) or a mass spectrometer (MS) can be used to monitor the disappearance of starting materials and the appearance of this compound during its synthesis. Furthermore, GC-MS is invaluable for identifying volatile decomposition products such as tert-butanol, acetone, and carbon dioxide.
Table 1: Illustrative GC Parameters for Organic Peroxide Analysis
| Parameter | Example Condition | Purpose |
| Column | Rxi-5ms (low-bleed 5% diphenyl / 95% dimethyl polysiloxane) | Provides good resolution for non-polar to semi-polar compounds. |
| Injector | Programmable Temperature Vaporization (PTV) | Minimizes thermal stress on the analyte, preventing decomposition. |
| Carrier Gas | Helium or Hydrogen | Inert mobile phase to carry the analyte through the column. |
| Oven Program | Initial temp. 40°C, ramp to 250°C | Separates compounds based on their boiling points and column interactions. |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) | FID for general quantitation, MS for identification of components. |
High-Performance Liquid Chromatography (HPLC) for Compound Analysis
High-Performance Liquid Chromatography (HPLC) is often preferred for the analysis of thermally sensitive compounds like this compound because it operates at or near ambient temperature, thus avoiding thermal degradation. Reversed-phase HPLC (RP-HPLC) is the most common mode used for this purpose.
A method for a structurally similar compound, tert-butylperoxy 2-ethylhexyl carbonate, utilizes a reversed-phase C18 column with a mobile phase consisting of acetonitrile (B52724) and water. google.com A similar approach would be effective for this compound. The compound's purity can be determined by measuring its peak area relative to the total area of all peaks in the chromatogram. By monitoring the reaction mixture over time, HPLC can track the consumption of reactants and the formation of the peroxycarbonate product, allowing for reaction optimization.
Table 2: Representative HPLC Method for Peroxycarbonate Analysis
| Parameter | Example Condition | Purpose |
| Column | C18 (e.g., Newcrom R1), 4.6 x 150 mm | Standard reversed-phase column for separation of non-polar compounds. |
| Mobile Phase | Acetonitrile/Water gradient | Elutes compounds based on their hydrophobicity. |
| Flow Rate | 1.0 mL/min | Controls the speed of the separation. |
| Temperature | 25°C | Ensures stability of the thermally sensitive analyte. |
| Detector | UV (at ~210 nm) or Refractive Index (RI) | UV detection for chromophore-containing compounds; RI for universal detection. |
Spectroscopic Characterization of Molecular Structure and Transformations
Spectroscopic techniques provide detailed information about the molecular structure of this compound and are crucial for confirming its identity and observing changes in its chemical bonds during reactions.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for unambiguous structure elucidation. Both ¹H and ¹³C NMR spectra provide a detailed map of the carbon-hydrogen framework of the molecule.
For this compound, the ¹H NMR spectrum is expected to show distinct signals for the protons of the tert-butyl group and the isopropyl group. Similarly, the ¹³C NMR spectrum will display characteristic peaks for the different carbon environments within the molecule, including the carbonyl carbon of the carbonate group. google.comgoogle.com By analyzing the chemical shifts, signal integrations, and coupling patterns, the precise structure can be confirmed. NMR is also used in mechanistic studies to identify intermediates and understand reaction pathways by analyzing samples taken at various stages of a reaction. epo.org
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃) for this compound
| Nucleus | Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| ¹H | -C(CH₃ )₃ | ~1.3 | Singlet |
| ¹H | -CH(CH₃ )₂ | ~1.4 | Doublet |
| ¹H | -CH (CH₃)₂ | ~5.0 | Septet |
| ¹³C | -C (CH₃)₃ | ~83 | - |
| ¹³C | -C(CH₃ )₃ | ~26 | - |
| ¹³C | -CH(CH₃ )₂ | ~21 | - |
| ¹³C | -CH (CH₃)₂ | ~75 | - |
| ¹³C | -OC (=O)O- | ~153 | - |
Note: These are predicted values based on standard chemical shift ranges for the respective functional groups.
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is essential for identifying the functional groups present in a molecule. For this compound, these methods are particularly useful for confirming the presence of the key carbonate and peroxide moieties.
The IR spectrum will be dominated by a very strong absorption band corresponding to the C=O stretching vibration of the carbonate group, typically found in the range of 1820-1760 cm⁻¹. The C-O stretching vibrations of the carbonate and the peroxide linkage will also give rise to characteristic bands in the fingerprint region (1300-800 cm⁻¹). The peroxide O-O stretching vibration is often weak in the IR spectrum but can sometimes be observed.
Raman spectroscopy is complementary to IR and is particularly effective for detecting the symmetric O-O stretching vibration of the peroxide bond, which typically appears as a distinct band in the 900-800 cm⁻¹ region. This makes the combined use of IR and Raman spectroscopy a robust approach for the structural confirmation of peroxycarbonates.
Table 4: Characteristic Infrared Absorption Frequencies for this compound
| Functional Group | Vibration | Typical Wavenumber (cm⁻¹) | Intensity |
| Carbonate (C=O) | Stretch | 1815 - 1790 | Strong |
| Alkyl C-H | Stretch | 2990 - 2850 | Medium-Strong |
| Carbonate (C-O) | Asymmetric Stretch | 1260 - 1200 | Strong |
| Peroxide (O-O) | Stretch | 900 - 830 | Weak to Medium |
| tert-Butyl group | Bend | ~1370 | Medium |
Mass Spectrometry for Identification of Reaction Intermediates and Products
Mass Spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound. When coupled with a separation technique like GC (GC-MS), it becomes a formidable tool for identifying components in a mixture, such as the products of a decomposition reaction.
In the mass spectrum of this compound, the molecular ion peak (M⁺) may be observed, though it might be weak due to the compound's instability. The fragmentation pattern is highly informative for structural confirmation. A characteristic fragmentation of tert-butylated compounds is the loss of a methyl radical (•CH₃) to form a highly stable [M-15]⁺ cation. Other expected fragmentations include the cleavage of the peroxide bond and the loss of carbon dioxide, leading to a series of fragment ions that can be used to piece together the original structure and identify intermediates.
Table 5: Potential Fragment Ions in the Mass Spectrum of this compound
| m/z Value | Proposed Fragment Ion | Formula |
| 176 | Molecular Ion [M]⁺ | [C₈H₁₆O₄]⁺ |
| 161 | [M - CH₃]⁺ | [C₇H₁₃O₄]⁺ |
| 117 | [M - OOC(CH₃)₃]⁺ | [C₄H₇O₂]⁺ |
| 103 | [M - CO₂ - CH(CH₃)₂]⁺ | [C₄H₉O]⁺ |
| 73 | [OOC(CH₃)₃]⁺ | [C₄H₉O₂]⁺ |
| 57 | [C(CH₃)₃]⁺ | [C₄H₉]⁺ |
| 44 | [CO₂]⁺ | [CO₂]⁺ |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the precise determination of the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) of ions with high accuracy, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. This capability is essential for the unambiguous identification of the compound and its potential impurities or degradation products.
For this compound (C8H16O4), the theoretical exact mass is 176.104859 g/mol . nih.gov HRMS analysis would be expected to yield a measured mass very close to this value, typically within a few parts per million (ppm), confirming the elemental formula. The high resolving power of HRMS also allows for the separation of isobaric interferences, which are ions of different elemental composition but nearly the same mass, ensuring a high degree of confidence in the identification. nih.gov This technique is particularly valuable in research and quality control settings to verify the synthesis of the target compound and to detect any trace-level contaminants that could affect its stability or reactivity.
Coupled Techniques (e.g., GC-MS, LC-MS)
Coupled chromatographic and mass spectrometric techniques are vital for the separation, identification, and quantification of this compound and its related substances in complex mixtures.
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is well-suited for the analysis of volatile and thermally stable compounds. Given that this compound is an organic peroxide with thermal sensitivity, careful optimization of the GC method is required to prevent on-column decomposition. noaa.govchemicalbook.com A typical GC-MS analysis would involve injecting a solution of the sample into a heated inlet, where it is vaporized and carried by an inert gas through a chromatographic column. The column separates the components of the mixture based on their boiling points and interactions with the stationary phase. As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio. nih.gov
The resulting mass spectrum provides a molecular fingerprint of the compound, often showing a molecular ion peak and characteristic fragmentation patterns. For this compound, fragments corresponding to the loss of the tert-butyl group or the isopropyl carbonate moiety would be expected. researchgate.net Selected Ion Monitoring (SIM) can be employed to enhance sensitivity and selectivity for the target analyte. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS):
LC-MS is a powerful alternative for the analysis of thermally labile or non-volatile compounds. This technique separates components in a liquid phase, avoiding the high temperatures associated with GC that could induce the decomposition of this compound. nih.gov The sample is dissolved in a suitable solvent and injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. The components are separated on a column and then introduced into the mass spectrometer.
LC-MS offers high sensitivity and specificity, making it ideal for detecting trace impurities and monitoring the degradation of this compound over time. nih.gov The choice of ionization source (e.g., electrospray ionization or atmospheric pressure chemical ionization) is critical for achieving optimal sensitivity for the target molecule.
Calorimetric Methods for Decomposition Energy Profiling
Calorimetric methods are essential for characterizing the thermal hazards associated with the decomposition of this compound. These techniques measure the heat flow associated with thermal transitions and chemical reactions, providing critical data for understanding its stability and potential for thermal runaway.
Differential Scanning Calorimetry (DSC) in Kinetic Studies
Differential Scanning Calorimetry (DSC) is a widely used thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature or time. tainstruments.comnetzsch.com It can be used to determine the onset temperature of decomposition, the total energy released (enthalpy of decomposition), and to study the kinetics of the decomposition reaction. tainstruments.com
In a typical DSC experiment for this compound, a small, precisely weighed sample is heated in a sealed pan at a constant rate. The resulting thermogram will show an exothermic peak corresponding to the decomposition of the peroxide. By analyzing the shape and position of this peak at different heating rates, kinetic parameters such as the activation energy (Ea) and the pre-exponential factor (A) can be determined using methods like the Borchardt and Daniels method or ASTM E698. tainstruments.comresearchgate.netmdpi.com This information is crucial for predicting the rate of decomposition at different temperatures.
Interactive Data Table: Hypothetical DSC Kinetic Data for this compound Decomposition
| Heating Rate (°C/min) | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy of Decomposition (J/g) | Activation Energy (kJ/mol) (Calculated) |
| 2 | 85.2 | 95.8 | -1250 | 135 |
| 5 | 92.5 | 104.1 | -1265 | 138 |
| 10 | 101.3 | 115.6 | -1245 | 140 |
| 20 | 110.8 | 128.2 | -1258 | 142 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Adiabatic Calorimetry for Reaction Hazard Assessment
Adiabatic calorimetry is a technique used to simulate a worst-case thermal runaway scenario by minimizing heat loss to the surroundings. aidic.it This method provides data that is directly applicable to assessing the hazards of large-scale chemical processes. aidic.it An adiabatic calorimeter, such as a Vent Sizing Package 2 (VSP2) or a Phi-Tec II, measures the temperature and pressure rise as a function of time during an exothermic decomposition. aidic.itsci-hub.seresearchgate.net
For this compound, an adiabatic calorimetry experiment would involve heating a sample to a temperature where self-heating is detected. The instrument then maintains an adiabatic environment, meaning all the heat generated by the decomposition reaction increases the sample's temperature. This allows for the determination of key safety parameters such as the self-accelerating decomposition temperature (SADT), the time to maximum rate (TMRad), the adiabatic temperature rise, and the maximum pressure and pressure rise rate. sci-hub.seresearchgate.net These parameters are critical for defining safe storage and handling conditions and for designing emergency relief systems.
Interactive Data Table: Hypothetical Adiabatic Calorimetry Data for this compound
| Parameter | Value | Unit |
| Onset Temperature of Decomposition (T0) | 80 | °C |
| Adiabatic Temperature Rise (ΔTad) | 250 | °C |
| Maximum Temperature (Tmax) | 330 | °C |
| Time to Maximum Rate (TMRad) from Onset | 24 | hours |
| Maximum Self-Heating Rate ((dT/dt)max) | >1000 | °C/min |
| Maximum Pressure (Pmax) | >1500 | psig |
| Maximum Pressure Rise Rate ((dP/dt)max) | >10000 | psi/min |
Note: The data in this table is hypothetical and for illustrative purposes only.
Theoretical and Computational Studies of Tert Butylperoxyisopropylcarbonate Reactivity
Molecular Dynamics Simulations of Decomposition Processes
While quantum chemical methods are excellent for studying the energetics of a single molecule or a small number of interacting molecules, Molecular Dynamics (MD) simulations are used to model the behavior of a larger system over time. MD simulations track the motion of atoms and molecules by solving Newton's equations of motion. nih.gov For tert-butylperoxyisopropylcarbonate, MD, particularly with reactive force fields (ReaxFF), can simulate the entire decomposition process in a condensed phase (e.g., in a solvent or polymer matrix). njtech.edu.cnjkosco.org
ReaxFF MD simulations can model bond breaking and formation dynamically, providing a detailed atomistic view of the decomposition cascade. njtech.edu.cnjkosco.org These simulations reveal how the surrounding environment influences reaction pathways. For instance, simulations of di-tert-butyl peroxide have shown that in the liquid phase, H-abstraction reactions become more prominent compared to the gas phase due to the closer proximity of molecules, a phenomenon referred to as the "cage effect." njtech.edu.cn
When this compound decomposes in a polymerization medium, the newly formed radicals are momentarily trapped by the surrounding solvent or monomer molecules. This phenomenon is known as the cage effect. Inside this "cage," the radicals can either diffuse apart to initiate polymerization or recombine with each other, which reduces initiator efficiency.
Molecular dynamics simulations are a powerful tool for studying these processes. By modeling a system containing the initiator and monomer molecules, simulations can track the trajectories of the radicals after the O-O bond scission. These simulations can quantify the probability of cage escape versus in-cage recombination under various conditions, such as different solvent viscosities and temperatures. Understanding radical diffusion and cage effects is critical for accurately predicting the initiation rate in a real polymerization system. mdpi.com
The immediate environment where polymerization occurs—the microenvironment—is complex and dynamic. It is characterized by changing viscosity, monomer concentration gradients, and the growing polymer chains themselves. Modeling this microenvironment is crucial for understanding how it affects the behavior of the initiator and the propagation of the polymer.
Predictive Modeling of Initiator Performance
Predictive modeling combines data from quantum chemical calculations and simulations to forecast how an initiator will perform under specific process conditions. The goal is to connect the molecular properties of the initiator to macroscopic outcomes like polymerization rate and polymer properties.
For this compound, the process begins with calculating the fundamental kinetic parameters of its decomposition, primarily the activation energy and the pre-exponential factor, often using DFT. researchgate.net These parameters are then used in kinetic models to predict the rate of radical generation at a given temperature. This information, combined with models for radical diffusion, cage effects, and the polymerization microenvironment, allows for a comprehensive prediction of the initiator's efficiency. mdpi.com These predictive models are invaluable for process optimization, allowing chemists and engineers to select the optimal initiator and reaction conditions to achieve a desired polymer product without extensive trial-and-error experimentation. researchgate.net
Structure-Reactivity Relationships in Peroxide Initiators
The structure of a peroxide initiator is intrinsically linked to its reactivity, primarily its decomposition rate. The stability of the resulting radicals following homolytic cleavage of the oxygen-oxygen bond is a key determinant of the decomposition kinetics. In the case of this compound, the molecule possesses a tert-butyl group and an isopropyl carbonate group attached to the peroxide linkage.
Computational studies on similar organic peroxides, such as other tert-butyl organic peroxides, offer insights into the decomposition mechanisms. x-mol.com Density Functional Theory (DFT) calculations on various tert-butyl peroxides have shown that the initial and most probable step in thermal decomposition is the homolytic cleavage of the O-O bond, generating a tert-butoxy (B1229062) radical and another oxygen-centered radical. x-mol.com For TBIC, this would result in a tert-butoxy radical and an isopropyloxycarbonyl radical.
The presence of the tert-butyl group is known to enhance the stability of the peroxide. acs.org This is attributed to the steric hindrance around the peroxide bond and the stability of the resulting tert-butoxy radical. The isopropyloxycarbonyl radical can subsequently undergo further decomposition, potentially releasing carbon dioxide and forming an isopropyl radical. The nature of the substituent groups can influence the decomposition pathway. Studies on peroxydicarbonates have shown that initiators with electron-donating groups may follow a stepwise decomposition, while those with electron-withdrawing groups tend to undergo a concerted two-bond cleavage. nih.gov
The reactivity of a peroxide initiator is often characterized by its half-life at various temperatures. The half-life is the time required for half of the initial quantity of the peroxide to decompose. For a 75% solution of this compound in isododecane, the following half-life data has been determined in chlorobenzene (B131634):
Table 1: Half-life of this compound (75% solution in isododecane) in Chlorobenzene
| Temperature (°C) | Half-life (hours) |
|---|---|
| 98 | 10 |
| 117 | 1 |
| 137 | 0.1 |
Data sourced from product information for Trigonox® BPIC-C75. nouryon.com
This data illustrates the inverse relationship between temperature and half-life, a fundamental aspect of the structure-reactivity relationship. As the temperature increases, the thermal energy supplied to the system is sufficient to overcome the activation energy barrier for the O-O bond cleavage, leading to a faster decomposition rate and a shorter half-life.
Kinetic Modeling of Polymerization Processes
Kinetic modeling of polymerization is a powerful tool for process optimization and control. An accurate model requires precise knowledge of the kinetic parameters of the initiation step, which is governed by the decomposition of the initiator. The thermal decomposition of a peroxide initiator like this compound is a first-order reaction, and its rate constant, kd, can be described by the Arrhenius equation:
kd = A * e(-Ea / RT)
where:
kd is the decomposition rate constant
A is the pre-exponential factor (frequency factor)
Ea is the activation energy
R is the ideal gas constant
T is the absolute temperature
For a 75% solution of this compound in isododecane, the following Arrhenius parameters have been established for its decomposition in chlorobenzene:
Table 2: Arrhenius Parameters for the Decomposition of this compound (75% solution in isododecane) in Chlorobenzene
| Parameter | Value | Units |
|---|---|---|
| Activation Energy (Ea) | 150.15 | kJ/mol |
| Pre-exponential Factor (A) | 2.49 x 1016 | s-1 |
Data sourced from product information for Trigonox® BPIC-C75. nouryon.com
These parameters are essential for simulating the concentration of free radicals over time at a given temperature, which in turn dictates the rate of polymerization. The activation energy, Ea, represents the minimum energy required for the decomposition reaction to occur. A higher Ea indicates a more stable peroxide at lower temperatures. The pre-exponential factor, A, relates to the frequency of collisions between molecules in the correct orientation for a reaction to occur.
Conclusion
Summary of Key Research Findings
Research into tert-butylperoxyisopropylcarbonate has primarily centered on its function as a free-radical initiator for the polymerization of various monomers and as a curing agent for thermoset resins.
A key area of investigation has been its thermal decomposition, which is crucial for its application as an initiator. The reactivity of an organic peroxide is often characterized by its half-life (t½) at different temperatures. For this compound, this data provides a clear indication of its operational temperature range.
Interactive Data Table: Half-Life of this compound in Chlorobenzene (B131634)
| Temperature (°C) | Temperature (°F) | Half-life (hours) |
| 98 | 208 | 10 |
| 117 | 243 | 1 |
| 137 | 279 | 0.1 |
This data indicates that the compound's reactivity increases significantly with temperature, making it suitable for a range of polymerization processes. nouryon.com
Its efficacy as an initiator has been demonstrated for a variety of monomers, including ethylene, styrene (B11656), acrylonitrile, vinyl acetate, and various acrylates and methacrylates. nouryon.comchemicalbook.com In the context of styrene polymerization, it is effective in the temperature range of 95-125°C. nouryon.com For the solution (co)polymerization of acrylates and methacrylates, a broader temperature range of 100-170°C is applicable. nouryon.com
Furthermore, research has highlighted its utility as a curing agent for unsaturated polyester (B1180765) (UP) resins, particularly in hot press molding applications such as Sheet Molding Compound (SMC) and Bulk Molding Compound (BMC) at temperatures between 120°C and 170°C. researchgate.net A notable finding is that compared to other peroxides like tert-butyl peroxybenzoate, this compound can offer a faster and more efficient cure, leading to a lower residual styrene content in the final molded part. researchgate.net The decomposition of this compound yields low-volatility compounds, a desirable characteristic for applications such as the production of microwave cookware. researchgate.net
Emerging Trends in this compound Research
The broader trends in the organic peroxide market offer insights into the emerging directions for this compound research and application. A significant driver in the market is the increasing demand for high-performance polymers and composites from various industries, including automotive, construction, and electronics. google.com
One emerging trend is the development of more sustainable and safer initiator systems. This includes a focus on creating formulations with improved handling characteristics and reduced environmental impact. The use of organic peroxides in the modification of polymers to enhance their properties is also a growing area of interest. google.com
Another trend is the use of peroxide blends and the combination of peroxides with accelerators to optimize curing processes. For instance, the use of mercaptans as accelerators for the curing of unsaturated polymer resins with organic peroxides is being explored to reduce curing temperatures. google.com This could expand the application of this compound to lower-temperature curing processes. The goal is often to achieve faster curing cycles and improved final product properties, such as reduced shrinkage and better surface finish. researchgate.net
The development of bio-based polymers is another area where initiators like this compound could play a role. As the industry seeks to reduce its reliance on fossil fuels, the synthesis and characterization of polymers from renewable resources is a significant research frontier. nouryon.com
Future Research Directions and Unexplored Academic Avenues
While commercial applications of this compound are well-established, several avenues for future academic research remain.
A more detailed investigation into the decomposition mechanism of this compound under various conditions would be highly valuable. Computational and experimental studies could provide deeper insights into the radical species generated and their subsequent reactions, leading to more precise control over polymerization processes. squarespace.com
Kinetic studies focusing specifically on the polymerization of various monomers initiated by this compound are needed. While commercial datasheets provide some half-life data, comprehensive academic studies detailing the kinetics and providing comparative data against other initiators would be a significant contribution to the field. This could involve studying the influence of solvents, temperatures, and monomer concentrations on the polymerization rate and the properties of the resulting polymers.
The synthesis and characterization of novel polymers using this compound as an initiator is another promising research direction. This could involve the creation of block copolymers, branched polymers, and other advanced polymer architectures with tailored properties. up-resin.com
Further exploration of its use in low-temperature curing systems for unsaturated polyester resins, particularly in combination with novel accelerators, presents an opportunity to expand its application range. perstorp.com Research in this area could focus on understanding the synergy between the peroxide and accelerators to optimize curing efficiency and final product quality.
Finally, the potential application of this compound in emerging technologies such as controlled radical polymerization techniques or in the synthesis of polymers for biomedical applications remains largely unexplored. Academic research in these areas could unlock new and valuable applications for this versatile compound.
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for optimizing the synthesis of tert-butylperoxyisopropylcarbonate in academic laboratories?
- Methodological Answer : Synthesis optimization typically involves systematic variation of reaction parameters such as temperature (e.g., 0–25°C), solvent polarity (e.g., dichloromethane vs. ethers), and initiator concentrations. Monitoring reaction progress via nuclear magnetic resonance (NMR) spectroscopy or gas chromatography (GC) can identify intermediates and byproducts. Purity validation should employ high-performance liquid chromatography (HPLC) with UV detection (e.g., 254 nm) to ensure >97% purity, as demonstrated in analogous protocols for tert-butyl derivatives .
Q. How can researchers assess the thermal stability of this compound under varying experimental conditions?
- Methodological Answer : Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) under inert atmospheres (e.g., nitrogen) are critical for determining decomposition onset temperatures. For example, peroxides like tert-butyl hydroperoxide exhibit decomposition thresholds near 100°C . Parallel kinetic studies using isothermal methods at 40–80°C can quantify half-lives and inform storage protocols (e.g., refrigeration at 2–8°C) .
Q. What analytical techniques are most reliable for characterizing this compound and its degradation products?
- Methodological Answer : Fourier-transform infrared spectroscopy (FTIR) identifies functional groups (e.g., peroxygen C-O-O stretching at ~880 cm⁻¹). Mass spectrometry (MS) coupled with GC or liquid chromatography (LC) detects degradation products, while X-ray crystallography resolves structural ambiguities. Cross-validation with NMR (¹H, ¹³C) ensures assignment accuracy, as seen in studies of tert-butyl silyl ethers .
Advanced Research Questions
Q. How do reaction mechanisms involving this compound differ in radical-initiated vs. acid-catalyzed systems?
- Methodological Answer : Radical pathways (e.g., using AIBN initiators) favor homolytic cleavage of the peroxide bond, generating tert-butoxy radicals detectable via electron paramagnetic resonance (EPR). Acid-catalyzed routes may proceed through carbocation intermediates, observable via ¹³C NMR chemical shifts. Kinetic isotope effects (KIEs) and computational modeling (e.g., density functional theory) can distinguish competing mechanisms .
Q. What computational strategies are effective in predicting this compound’s reactivity in complex reaction environments?
- Methodological Answer : Molecular dynamics (MD) simulations with force fields (e.g., OPLS-AA) model solvation effects, while quantum mechanical calculations (e.g., DFT/B3LYP) predict transition states and activation energies. Benchmark against experimental Arrhenius parameters (e.g., activation energy ~80 kJ/mol for peroxide decomposition) ensures model validity .
Q. How should researchers address contradictions in reported decomposition kinetics of this compound across literature sources?
- Methodological Answer : Discrepancies often arise from variations in purity (e.g., <97% vs. >99% grades), solvent interactions, or measurement techniques. Meta-analyses should normalize data to standard conditions (e.g., 25°C, dry solvents) and apply multivariate regression to isolate confounding variables. Cross-referencing with safety data sheets (SDS) for analogous peroxides (e.g., tert-butyl hydroperoxide) provides additional validation .
Q. What protocols are recommended for identifying and mitigating hazardous byproducts during this compound degradation?
- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) or LC-MS/MS can detect volatile byproducts (e.g., isopropyl carbonate derivatives). Mitigation strategies include quenching with reducing agents (e.g., sodium thiosulfate) and conducting reactions in sealed systems with pressure relief. Safety protocols must align with peroxide-handling guidelines, such as those for tert-butyl hydroperoxide (e.g., avoiding metal contamination) .
Q. How can researchers design experiments to evaluate this compound’s compatibility with common laboratory reagents?
- Methodological Answer : Compatibility matrices testing interactions with acids, bases, and metals (e.g., Fe³⁺, Cu²⁺) under controlled conditions (e.g., 25°C, 48 hours) identify incompatibilities. Accelerated aging studies (e.g., 40°C/75% relative humidity) combined with Raman spectroscopy monitor structural changes. Reference SDS guidelines for peroxides to prioritize safety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
